Cassiaglycoside II

Description

Properties

Molecular Formula |

C25H32O14 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

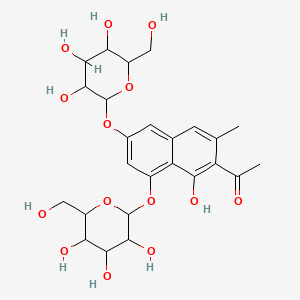

1-[1-hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone |

InChI |

InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3 |

InChI Key |

FGAOJGGJKFNCNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation and Characterization of Cassiaglycoside II

This technical guide provides a comprehensive overview of the structure elucidation and characterization of Cassiaglycoside II, a naphthol glycoside isolated from the seeds of Cassia auriculata. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a novel naphthol glycoside identified from Cassia auriculata, a plant belonging to the Leguminosae family.[1] Species of the Cassia genus are widely utilized in traditional medicine, particularly in China and India, for treating a variety of ailments.[2][3] These plants are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3] The investigation into the chemical constituents of Cassia species is a crucial step in the discovery of new therapeutic agents.

Physicochemical Properties

This compound was isolated as an orange powder. Its physicochemical properties have been characterized, providing foundational data for its identification and further research.

| Property | Value | Reference |

| Appearance | Orange powder | |

| Optical Rotation | [α]D26 –98.2 (in MeOH) |

Spectroscopic Data for Structure Elucidation

The structure of this compound was determined to be 6-hydroxymusizin 6,8-di-O-β-D-glucopyranoside through extensive spectroscopic analysis, including 1H-NMR, 13C-NMR, HMBC, and NOESY experiments.

The 1H-NMR spectrum of this compound was recorded in CD3OD. The assignments are detailed in the table below.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.05 | s | |

| H-5 | 7.04 | d | 2.8 |

| H-7 | 7.14 | d | 2.8 |

| CH3-3 | 2.32 | s | |

| C(=O)CH3 | 2.62 | s | |

| H-1' | 5.07 | d | 7.6 |

| H-1'' | 5.15 | d | 8.2 |

Data sourced from J-Stage

The 13C-NMR spectral data provided the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) ppm |

| 1 | 183.2 |

| 2 | 164.4 |

| 3 | 120.7 |

| 4 | 110.1 |

| 4a | 135.5 |

| 5 | 108.5 |

| 6 | 158.3 |

| 7 | 104.9 |

| 8 | 156.0 |

| 8a | 110.9 |

| CH3-3 | 20.6 |

| C(=O)CH3 | 204.9 |

| C(=O)CH3 | 33.0 |

| 1' | 104.3 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.0 |

| 6' | 62.7 |

| 1'' | 105.5 |

| 2'' | 75.1 |

| 3'' | 78.0 |

| 4'' | 71.6 |

| 5'' | 78.2 |

| 6'' | 62.8 |

Data sourced from J-Stage

Experimental Protocols

The seeds of Cassia auriculata were the starting material for the isolation of this compound.

-

Extraction: The seeds were subjected to a methanol (B129727) (MeOH) extraction process.

-

Partitioning: The resulting MeOH extract was partitioned using an n-hexane–H2O (1:1, v/v) mixture, yielding n-hexane and H2O layers.

-

Chromatography (Initial): The H2O layer was subjected to Diaion HP-20 column chromatography, eluting with H2O and then MeOH to obtain different fractions.

-

Chromatography (Purification): The MeOH-eluted fraction was further purified using normal-phase and reversed-phase silica (B1680970) gel column chromatography.

-

HPLC: Final purification was achieved by repeated High-Performance Liquid Chromatography (HPLC) to yield pure this compound (0.00040% yield).

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

-

1D-NMR: 1H and 13C-NMR spectra were acquired to identify the proton and carbon environments.

-

2D-NMR:

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial in determining the positions of the two glucopyranose units by observing long-range correlations between H-1' and C-6, and H-1'' and C-8.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments confirmed the spatial proximity of protons, with key correlations observed between H-1' and H-5, 7, and between H-1'' and H-7.

-

Visualizations

Caption: Experimental workflow for the isolation and structure elucidation of this compound.

Caption: Logical flow from spectroscopic data to the final structure of this compound.

Biological Activity

While the specific biological activities of this compound have not been detailed in the provided literature, compounds from the Cassia genus are known for a wide range of pharmacological effects. These include antidiabetic, antimicrobial, anti-inflammatory, and hepatoprotective properties. Further research is required to determine the specific biological functions and potential therapeutic applications of this compound.

Conclusion

The structure of this compound has been successfully elucidated as 6-hydroxymusizin 6,8-di-O-β-D-glucopyranoside through a rigorous process of isolation and spectroscopic analysis. The detailed characterization provides a solid foundation for future investigations into its biological activities and potential as a pharmacological agent. The established experimental protocols can serve as a valuable reference for the study of other natural products.

References

Unveiling Cassiaglycoside II: A Technical Guide to its Natural Sources and Isolation from Cassia Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cassiaglycoside II, a naturally occurring naphthol glycoside. The document details its primary plant source, presents a comprehensive experimental protocol for its isolation and purification, and discusses its potential biological significance. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source of this compound

This compound has been identified and isolated from the seeds of Cassia auriculata LINN., a plant belonging to the Leguminosae family.[1] This plant is recognized in traditional medicine, particularly in Ayurveda, for treating a variety of ailments including diabetes, rheumatism, asthma, and skin diseases.[1] The discovery of this compound in Cassia auriculata highlights the plant's potential as a source of novel bioactive compounds for further pharmacological investigation.

Physicochemical Properties and Structure

This compound is a naphthol glycoside with the chemical structure determined as 6-hydroxymusizin 6,8-di-O-β-D-glucopyranoside .[1] It presents as an orange powder with a negative optical rotation. The structural elucidation was accomplished through extensive spectroscopic analysis, including 1H- and 13C-NMR, HMBC, and NOESY experiments.[1]

Experimental Protocol: Isolation and Purification of this compound

The following protocol details the methodology for the extraction, isolation, and purification of this compound from the seeds of Cassia auriculata.[1]

Plant Material and Extraction

-

Plant Material: Dried seeds of Cassia auriculata.

-

Extraction: The powdered seeds are subjected to extraction with methanol (B129727) (MeOH). The resulting MeOH extract is then partitioned against n-hexane and water. The aqueous layer, containing the polar glycosides, is collected for further processing.

Chromatographic Separation and Purification

The aqueous extract is subjected to a multi-step chromatographic process to isolate this compound.

-

Step 1: Diaion HP-20 Column Chromatography: The aqueous layer is first passed through a Diaion HP-20 column and eluted with water followed by methanol. The methanol-eluted fraction is collected.

-

Step 2: Silica (B1680970) Gel Column Chromatography: The concentrated methanol fraction is then subjected to normal-phase silica gel column chromatography.

-

Step 3: Reversed-Phase Silica Gel Column Chromatography: Further separation is achieved using reversed-phase silica gel column chromatography.

-

Step 4: High-Performance Liquid Chromatography (HPLC): The final purification of this compound is performed by repeated HPLC.

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Data

The isolation of this compound from Cassia auriculata seeds has been reported with a specific yield. The table below summarizes the available quantitative data.

| Compound | Plant Source | Plant Part | Extraction Method | Purification Method | Yield (%) | Reference |

| This compound | Cassia auriculata | Seeds | Methanol Extraction | Column Chromatography & HPLC | 0.00040 | [1] |

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of purified this compound. However, various species of the Cassia genus are known to be rich sources of bioactive compounds, including anthraquinones and flavonoids, which exhibit a wide range of pharmacological effects such as anti-inflammatory, antioxidant, and antimicrobial activities.[2][3]

Given that this compound is a phenolic glycoside, it is plausible that it may contribute to the overall therapeutic effects observed in Cassia auriculata extracts. Phenolic compounds are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and oxidative stress.

The diagram below presents a generalized overview of potential signaling pathways that are often modulated by phenolic and flavonoid compounds found in medicinal plants. It is important to note that this is a hypothetical representation and requires experimental validation for this compound.

Conclusion and Future Directions

This technical guide has consolidated the current knowledge on the natural source and isolation of this compound from Cassia auriculata. The detailed experimental protocol provides a solid foundation for researchers to isolate this compound for further investigation. While the specific biological activities and molecular mechanisms of this compound remain largely unexplored, its chemical nature as a naphthol glycoside from a medicinally important plant genus suggests its potential as a lead compound for drug discovery.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the in vitro and in vivo pharmacological activities of purified this compound, including its potential anti-inflammatory, antioxidant, anti-diabetic, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

-

Quantitative Analysis: Developing and validating analytical methods for the quantification of this compound in various Cassia species to assess its distribution and variability.

Such studies will be crucial in unlocking the full therapeutic potential of this compound and its contribution to the medicinal properties of Cassia auriculata.

References

- 1. Ameliorative Efficacy of the Cassia auriculata Root Against High-Fat-Diet + STZ-Induced Type-2 Diabetes in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cassia auriculata: Aspects of Safety Pharmacology and Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo safety studies of cinnamon extract (Cinnamomum cassia) on general and genetic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Biosynthesis Pathway of Cassiaglycoside II in Plants

An In-depth Technical Guide for Researchers

Disclaimer: The specific biosynthetic pathway for Cassiaglycoside II has not yet been fully elucidated in published scientific literature. This guide presents a putative pathway constructed from established principles of plant secondary metabolism, drawing parallels with the biosynthesis of structurally related naphthol glycosides. The experimental protocols provided are generalized methodologies appropriate for the elucidation of such a pathway.

Introduction

This compound is a naphthol glycoside first isolated from the seeds of Cassia auriculata. Like many plant-derived glycosides, it is comprised of a polycyclic aromatic aglycone (the naphthol core) and a sugar moiety. Such compounds are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities. Understanding their biosynthetic origins is crucial for metabolic engineering, synthetic biology applications, and optimizing production.

This technical guide outlines the probable biosynthetic route to this compound, detailing the likely precursor molecules and enzyme classes involved. It also provides standardized experimental frameworks for researchers seeking to formally identify and characterize this pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be logically divided into two primary stages:

-

Formation of the Naphthol Aglycone: Synthesis of the core aromatic naphthalene (B1677914) structure.

-

Glycosylation of the Aglycone: Attachment of a sugar molecule to the naphthol core.

Stage 1: Naphthol Aglycone Formation via the Polyketide Pathway

The aromatic core of this compound is hypothesized to be synthesized via the polyketide pathway , a major route for the production of diverse aromatic compounds in plants and fungi.[1][2][3][4] This process begins with simple carboxylic acid building blocks derived from primary metabolism.

-

Precursors: The pathway is initiated with a starter molecule, typically Acetyl-CoA . This is sequentially extended by several Malonyl-CoA units, which serve as the two-carbon chain extenders.

-

Key Enzyme: The condensation reactions are catalyzed by a Type III Polyketide Synthase (PKS) .[3] These enzymes select the starter and extender units and control the number of condensation cycles. For a naphthalene core, this would typically involve the condensation of one starter unit with multiple extender units.

-

Cyclization and Aromatization: Following chain assembly, the linear polyketide chain undergoes intramolecular cyclization and subsequent dehydration/aromatization reactions, often catalyzed by the PKS itself or accessory enzymes, to yield the stable bicyclic naphthol aromatic system.

Stage 2: Glycosylation of the Naphthol Aglycone

Glycosylation is a critical final step in the biosynthesis of many secondary metabolites, enhancing their solubility, stability, and biological activity.

-

Key Enzyme: This reaction is catalyzed by a specific UDP-dependent Glycosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule (the aglycone).

-

Sugar Donor: The most common sugar donor for glycosylation in plants is UDP-glucose . The UGT enzyme facilitates the transfer of the glucose molecule from UDP-glucose to a hydroxyl group on the naphthol aglycone, forming a glycosidic bond and releasing UDP.

The complete proposed pathway is visualized below.

References

Cassiaglycoside II: A Technical Whitepaper on its Pharmacological and Biological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: Cassiaglycoside II, a novel naphthol glycoside, has been identified and isolated from the seeds of Cassia auriculata. While direct pharmacological and biological studies on this specific compound are currently unavailable in published literature, the extensive therapeutic activities of its source plant suggest that this compound may possess significant biological potential. This technical guide provides a comprehensive overview of the known biological activities of Cassia auriculata, with a focus on data relevant to the potential pharmacological profile of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways associated with the plant's extracts, offering a foundation for future research into the specific activities of this compound.

Introduction to this compound

This compound is a recently discovered naphthol glycoside that has been isolated from the seeds of Cassia auriculata[1][2][3]. The initial study focused on the structural elucidation and characterization of this and other new glycosides, namely cassiaglycoside I, III, and IV[1][2][3]. To date, there is a notable absence of published research specifically investigating the pharmacological and biological activities of this compound.

However, Cassia auriculata, its source, has a long history of use in traditional medicine and has been the subject of numerous scientific investigations. The plant's extracts are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antidiabetic, hepatoprotective, and anticancer activities[1][4][5][6][7]. It is plausible that this compound, as a constituent of Cassia auriculata seeds, contributes to these observed therapeutic effects.

This whitepaper will, therefore, focus on the known biological activities of Cassia auriculata extracts to provide a predictive framework for the potential pharmacological profile of this compound.

Potential Pharmacological Activities of this compound based on Cassia auriculata Studies

The diverse pharmacological activities of Cassia auriculata suggest several avenues for the potential therapeutic application of its constituents, including this compound.

Anti-inflammatory Activity

Extracts of Cassia auriculata have demonstrated significant anti-inflammatory effects in various experimental models. Studies have shown that these extracts can reduce paw edema in carrageenan-induced inflammation models[4][5]. This anti-inflammatory action is often attributed to the presence of flavonoids and other phenolic compounds, which can modulate inflammatory pathways[4].

Antioxidant Activity

The antioxidant properties of Cassia auriculata are well-documented. Extracts from different parts of the plant have been shown to scavenge free radicals effectively[1][7]. This activity is linked to the high concentration of phenolic and flavonoid compounds within the plant[4]. The antioxidant potential suggests that this compound could play a role in mitigating oxidative stress-related diseases.

Antidiabetic Activity

Cassia auriculata is traditionally used for the management of diabetes. Scientific studies have validated this use, showing that its extracts can lower blood glucose levels and improve lipid profiles in diabetic animal models[6]. The antidiabetic effects are thought to be mediated through various mechanisms, including the inhibition of carbohydrate-metabolizing enzymes and the improvement of insulin (B600854) secretion[8].

Hepatoprotective Activity

Extracts from Cassia auriculata have been shown to protect the liver from damage induced by toxins. This hepatoprotective effect is likely due to the antioxidant and anti-inflammatory properties of its phytochemical constituents[1].

Anticancer Activity

Preliminary studies suggest that Cassia auriculata extracts may possess anticancer properties. Research has indicated that these extracts can induce apoptosis and inhibit the proliferation of cancer cell lines[4].

Quantitative Data on the Biological Activities of Cassia auriculata Extracts

The following tables summarize the quantitative data from studies on Cassia auriculata extracts, providing a reference for the potential potency of its individual components like this compound.

Table 1: Anti-inflammatory Activity of Cassia auriculata Extracts

| Extract Type | Animal Model | Dose | Inhibition of Paw Edema (%) | Reference |

| Methanolic Leaf Extract | Carrageenan-induced rat paw edema | 250 mg/kg | 37 | [7] |

| Methanolic Leaf Extract | Carrageenan-induced rat paw edema | 500 mg/kg | 31.63 | [7] |

Table 2: In Vitro Antioxidant Activity of Cassia auriculata Extracts

| Extract Type | Assay | IC50 Value | Reference |

| Methanolic Flower Extract | DPPH radical scavenging | Not specified | [7] |

| Ethyl Acetate Flower Extract | DPPH radical scavenging | Not specified | [7] |

Table 3: Antidiabetic Activity of Cassia auriculata Extracts

| Extract Type | Animal Model | Dose | Reduction in Blood Glucose (%) | Reference |

| Bud Ethanol Extract (CABE500) | High-fat diet and streptozotocin-induced diabetic rats | 500 mg/kg | Significant reduction | [4] |

| Flower Ethanol Extract | High-fat diet and streptozotocin-induced diabetic rats | Not specified | Significant reduction | [4] |

Experimental Protocols

This section details the methodologies used in the studies of Cassia auriculata extracts, which can serve as a template for designing future experiments on this compound.

Preparation of Cassia auriculata Extracts

-

Plant Material: The seeds of Cassia auriculata are collected, dried in the shade, and then coarsely powdered.

-

Extraction: The powdered material is subjected to successive solvent extraction, typically starting with a non-polar solvent like petroleum ether to defat the material, followed by extraction with solvents of increasing polarity such as chloroform, ethyl acetate, and methanol. The extraction is usually performed using a Soxhlet apparatus or by maceration.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain a solid residue.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

-

Animals: Wistar albino rats of either sex are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test groups receive various doses of the Cassia auriculata extract orally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of paw edema is calculated by comparing the paw volume of the test and standard groups with the control group.

-

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, various concentrations of the Cassia auriculata extract, and a standard antioxidant (e.g., ascorbic acid).

-

Procedure:

-

Different concentrations of the extract are added to a fixed volume of DPPH solution.

-

The mixture is shaken and allowed to stand in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated.

-

The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

-

Signaling Pathways Potentially Modulated by this compound

Based on the known activities of Cassia auriculata and related natural products, this compound may modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptotic Signaling Pathway in Cancer

The induction of apoptosis is a key mechanism for many anticancer agents. Natural compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound might promote apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound represents a novel natural product with unrealized therapeutic potential. While direct evidence of its pharmacological activities is lacking, the extensive body of research on its source, Cassia auriculata, provides a strong rationale for investigating its biological properties. The anti-inflammatory, antioxidant, antidiabetic, and potential anticancer effects of Cassia auriculata extracts suggest that this compound may be a key contributor to these activities.

Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for biological testing.

-

In Vitro Screening: A comprehensive in vitro screening of this compound against a panel of assays to evaluate its antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory activities.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific signaling pathways and molecular targets.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

The exploration of this compound's pharmacological profile holds promise for the discovery of new therapeutic agents. This whitepaper serves as a foundational resource to guide and stimulate further research into this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structures of Aromatic Glycosides from the Seeds of Cassia auriculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irjmets.com [irjmets.com]

- 5. jetir.org [jetir.org]

- 6. aimspress.com [aimspress.com]

- 7. wjpsonline.com [wjpsonline.com]

- 8. Momordicine II | CAS:91590-75-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Cassiaglycoside II: Unraveling the Therapeutic Potential of a Rare Naphthol Glycoside

Initial investigations into Cassiaglycoside II, a naphthol glycoside isolated from the seeds of Cassia auriculata, have revealed its basic chemical properties. However, a comprehensive understanding of its therapeutic potential, including specific pharmacological activities, mechanisms of action, and associated signaling pathways, remains largely unexplored in publicly available scientific literature.

This compound has been identified with the chemical formula C₂₅H₃₂O and a molecular weight of 556.5 g/mol [1]. Despite this foundational knowledge, detailed in vitro and in vivo studies elucidating its biological effects are not readily accessible.

The source of this compound, Cassia auriculata, has a long history in traditional medicine, with various parts of the plant utilized for their purported therapeutic benefits. Scientific reviews of Cassia auriculata indicate a wide range of pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and hepatoprotective effects[1][2][3][4][5][6]. These properties are attributed to the plant's rich phytochemical composition, which includes a variety of glycosides, flavonoids, tannins, and saponins[1][2].

The general therapeutic activities of Cassia auriculata extracts provide a promising context for the potential of its individual constituents like this compound. For instance, studies on the plant's extracts have demonstrated hypoglycemic effects in diabetic rat models, suggesting a potential role in managing diabetes[1][3][5]. Furthermore, the anti-inflammatory and antioxidant properties observed in various studies point towards the potential of its compounds to mitigate diseases associated with inflammation and oxidative stress[1][3][5][7]. The hepatoprotective effects of Cassia auriculata extracts have also been documented, indicating a potential to protect the liver from damage[4][6].

However, it is crucial to emphasize that these findings relate to the crude extracts or other components of Cassia auriculata and cannot be directly extrapolated to this compound without specific experimental evidence. The isolation of this compound as a distinct chemical entity necessitates dedicated research to determine its unique pharmacological profile.

At present, the scientific community lacks the specific data required for a detailed technical guide on this compound. There is an absence of published quantitative data from preclinical or clinical studies, detailed experimental protocols for its investigation, and elucidated signaling pathways associated with its mechanism of action.

Future research should focus on in-depth in vitro and in vivo studies to screen this compound for various pharmacological activities. Should these initial screenings yield positive results, subsequent research could delve into its mechanisms of action, including the identification of molecular targets and the mapping of relevant signaling pathways. Such dedicated scientific inquiry is essential to unlock the potential therapeutic applications of this unique naphthol glycoside.

References

Unveiling the Molecular Tapestry: A Technical Guide to the Action of Cassia-Derived Compounds

For Immediate Release

Shanghai, China – December 2, 2025 – While the precise molecular mechanism of Cassiaglycoside II remains largely uncharacterized in publicly available scientific literature, this technical guide delves into the well-documented molecular actions of प्रमुख bioactive compounds from Cinnamomum cassia, the botanical source from which this compound is presumably derived. This in-depth analysis, intended for researchers, scientists, and drug development professionals, focuses on the extensively studied anti-inflammatory and anti-cancer properties of cinnamaldehyde (B126680) and its congeners, offering a foundational understanding of their interaction with key cellular signaling pathways. The insights provided herein may serve as a valuable proxy for postulating and investigating the potential mechanisms of this compound.

The primary focus of this guide is the inhibitory effects of Cinnamomum cassia-derived compounds on two pivotal signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Dysregulation of these pathways is a hallmark of numerous inflammatory diseases and cancers.

Quantitative Analysis of Bioactivity

The inhibitory potency of cinnamaldehyde and its related compounds has been quantified across various experimental models. The following tables summarize the key findings, providing a comparative overview of their efficacy.

Table 1: Inhibitory Concentration (IC50) Values of Cinnamaldehyde and Related Compounds

| Compound | Cell Line | Assay | Target/Parameter Measured | IC50 Value | Reference(s) |

| trans-Cinnamaldehyde | RAW 264.7 | NF-κB Transcriptional Activity | LPS-induced NF-κB activation | 43 µM | [1] |

| 2-methoxycinnamaldehyde (B72128) | RAW 264.7 | NF-κB Transcriptional Activity | LPS-induced NF-κB activation | 31 µM | [1] |

| Caffeic acid phenethyl ester (CAPE) | RAW 264.7 | NF-κB Transcriptional Activity | LPS-induced NF-κB activation | 2 µM | [1] |

| trans-Cinnamaldehyde | Jurkat | Cell Viability | Inhibition of cell viability | 0.057 µM | [2] |

| trans-Cinnamaldehyde | U937 | Cell Viability | Inhibition of cell viability | 0.076 µM | [2] |

| Cinnamaldehyde | MDA-MB-231 | Cell Proliferation | Inhibition of cell proliferation (24h) | 16.9 µg/mL | |

| Cinnamaldehyde | MDA-MB-231 | Cell Proliferation | Inhibition of cell proliferation (48h) | 12.23 µg/mL | |

| Cinnamaldehyde | MCF-7 | Cell Viability | Inhibition of cell viability (24h) | 58 µg/mL | |

| Cinnamaldehyde | MCF-7 | Cell Viability | Inhibition of cell viability (48h) | 140 µg/mL |

Table 2: Dose-Dependent Effects of Cinnamaldehyde on Signaling Molecules

| Cell Line | Stimulus | Compound Concentration | Effect | Reference(s) |

| Chondrocytes & Synoviocytes | IL-1β | 0.5, 5, 50 µM | Dose-dependent reduction in phosphorylated JNK, ERK, and p38 | |

| Chondrocytes & Synoviocytes | IL-1β | 0.5, 5, 50 µM | Dose-dependent decrease in phosphorylated p65 (NF-κB) | |

| RAW 264.7 | LPS | 25-100 µM | Dose-dependent decrease in NF-κB DNA binding activity |

Core Signaling Pathway Inhibition

Cinnamaldehyde exerts its effects by intervening at critical junctures within the NF-κB and MAPK signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

Cinnamaldehyde has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. Some evidence also suggests that cinnamaldehyde can inhibit the oligomerization of Toll-like receptor 4 (TLR4), an upstream receptor in the LPS-induced NF-κB activation cascade.

References

An In-Depth Technical Guide on the In Vitro and In Vivo Studies of Bioactive Compounds from Cassia Species

A Focus on Anti-Inflammatory and Hepatoprotective Properties

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific research data on Cassiaglycoside II, this guide has been broadened to encompass other well-studied bioactive compounds from the Cassia genus, namely emodin, rhein (B1680588), and sennoside A. These compounds serve as illustrative examples of the potent anti-inflammatory and hepatoprotective activities exhibited by constituents of Cassia species.

Introduction

The genus Cassia, belonging to the family Fabaceae, comprises a diverse group of plants that are widely distributed in tropical and subtropical regions. Many species of Cassia have a long history of use in traditional medicine to treat a variety of ailments, including inflammatory conditions and liver disorders. Modern scientific investigation has sought to validate these traditional uses by identifying and characterizing the bioactive compounds responsible for their therapeutic effects. Among these are anthraquinones and their glycosides, such as emodin, rhein, and sennosides, which have demonstrated significant pharmacological activities. This technical guide provides a comprehensive overview of the in vitro and in vivo studies on these representative compounds, with a focus on their anti-inflammatory and hepatoprotective properties. The guide details experimental methodologies, summarizes quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory and hepatoprotective effects of emodin, rhein, and sennoside A.

Table 1: In Vitro Anti-Inflammatory Effects

| Compound | Cell Line | Inducer | Concentration | Effect | Measurement | Reference |

| Emodin | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | 1-20 µM | Inhibition of TNF-α and IL-6 production | ELISA | [1] |

| Emodin | Human Papillary Thyroid Cancer (PTC) cell lines | - | 20 and 40 µM | Reduced levels of NF-κB components (p65, p50) | Western Blot | [2] |

| Sennoside A | RAW 264.7 Macrophages / Hepatic Stellate Cells (HSCs) | - | - | Suppressed HSC proliferation by downregulating proinflammatory cytokines in macrophages | Co-culture experiments | [3] |

| Rhein | RAW 264.7 Macrophages | LPS | - | Mediates the polarization of macrophages from M1 to M2 phenotype | - | [4] |

Table 2: In Vivo Anti-Inflammatory Effects

| Compound | Animal Model | Induction Model | Dose | Effect | Measurement | Reference |

| Emodin | db/db diabetic mice | Full-thickness excision wound | - | Accelerated healing, enhanced ECM synthesis and granulation tissue formation | Histology | [5] |

| Rhein | Diet-induced obese mice | High-fat diet | - | Downregulated Th1 response, shifted Th1/Th2 balance | Multiplex ELISA | |

| Sennoside A | Mice | - | 25, 50 mg/kg | Decreased tissue inflammation by upregulating ZO-1 and occludin | Western Blot |

Table 3: In Vitro Hepatoprotective Effects

| Compound | Cell Line | Toxin | Concentration | Effect | Measurement | Reference |

| Rhein | L02 cells | Methotrexate (MTX) | - | Increased cell survival rate, reduced apoptosis | - |

Table 4: In Vivo Hepatoprotective Effects

| Compound | Animal Model | Induction Model | Dose | Effect | Measurement | Reference |

| Rhein | Rats | Carbon Tetrachloride (CCl4) | 25 and 100 mg/kg | Reduced ALT, HA, PC-III, and MDA levels | Biochemical assays | |

| Rhein | Rats | Methotrexate (MTX) | - | Reduced serum ALT and AST, improved liver morphology | Biochemical assays, Histology | |

| Sennoside A | Mice | Carbon Tetrachloride (CCl4) | - | Attenuated liver fibrosis, inhibited α-SMA and Col1α1 expression | Histology, Western Blot | |

| Rhein | Rats | Acetaminophen (APAP) | 10, 20, and 40 mg/kg | Reduced GPT, GOT, UREA, and CREA levels; restored GSH | Biochemical assays |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of Cassia compounds.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., emodin, rhein, or sennoside A). After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the anti-inflammatory effects of pharmacological agents.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Treatment:

-

Animals are randomly divided into several groups (n=6-8 per group): a control group, a carrageenan group, a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and test groups receiving different doses of the compound (e.g., emodin).

-

The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

-

Induction of Edema:

-

The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.

-

-

Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

In Vitro Mechanistic Assay: NF-κB Nuclear Translocation by Western Blot

This assay determines whether a compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation, by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured and treated with the test compound and/or an inflammatory stimulus (e.g., LPS) as described previously.

-

Nuclear and Cytoplasmic Extraction:

-

After treatment, cells are harvested and subjected to a nuclear and cytoplasmic extraction protocol using a commercial kit or standard laboratory methods. This involves sequential lysis of the plasma membrane and then the nuclear membrane to separate the two fractions.

-

-

Protein Quantification: The protein concentration of both the nuclear and cytoplasmic extracts is determined using a protein assay (e.g., BCA or Bradford assay).

-

Western Blotting:

-

Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against NF-κB p65 overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the p65 band in the nuclear fraction is compared between treated and untreated cells to determine the extent of inhibition of nuclear translocation. Loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions are used to ensure equal protein loading.

In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

This is a widely used animal model to induce acute or chronic liver damage and to evaluate the hepatoprotective effects of test compounds.

Protocol:

-

Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.

-

Grouping and Treatment:

-

Mice are divided into groups: a normal control group, a CCl4 control group, a positive control group (e.g., silymarin (B1681676) 100 mg/kg), and test groups receiving different doses of the compound (e.g., rhein or sennoside A).

-

The test compound or vehicle is administered orally for a specified period (e.g., 7 days) before CCl4 administration.

-

-

Induction of Liver Injury:

-

A single intraperitoneal injection of CCl4 (e.g., 0.1-0.2 mL/kg) diluted in olive oil or corn oil is administered to induce acute liver injury. For chronic injury, CCl4 is administered 2-3 times a week for several weeks.

-

-

Sample Collection: 24 hours after the CCl4 injection, mice are euthanized. Blood is collected for serum biochemical analysis, and liver tissue is collected for histopathological examination and biochemical assays.

-

Assessment of Hepatoprotection:

-

Serum Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial kits.

-

Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of necrosis, inflammation, and steatosis.

-

Oxidative Stress Markers: Liver homogenates can be used to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Experimental Workflows

Conclusion

The bioactive compounds from Cassia species, particularly emodin, rhein, and sennoside A, have demonstrated significant anti-inflammatory and hepatoprotective activities in a variety of in vitro and in vivo models. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways such as NF-κB and MAPK, and the mitigation of oxidative stress. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these and other natural products for their therapeutic potential. While specific data on this compound remains limited, the comprehensive information presented on related compounds underscores the rich pharmacological potential of the Cassia genus and provides a solid foundation for future research in this area. Further studies are warranted to fully elucidate the therapeutic efficacy and safety of these compounds for the development of novel anti-inflammatory and hepatoprotective agents.

References

- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 2. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 3. researchgate.net [researchgate.net]

- 4. novamedline.com [novamedline.com]

- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Unveiling the Toxicological Profile of Cassiaglycoside II: A Guide for Researchers

A comprehensive safety assessment of the novel naphthol glycoside, Cassiaglycoside II, remains a critical yet underexplored area of research. While direct toxicological data for the isolated compound is not publicly available, this technical guide provides a foundational understanding of its potential safety profile by examining the toxicological data of extracts from its botanical sources, Cassia tora and Cassia auriculata. Furthermore, this document outlines the standard battery of tests that would be essential for a thorough safety evaluation of this compound, offering detailed experimental protocols based on internationally recognized guidelines.

This compound, a naphthol glycoside identified in the seeds of Cassia tora and Cassia auriculata, is a natural product of interest for various research applications. As with any novel compound intended for potential therapeutic or other uses, a rigorous toxicological evaluation is paramount to ensure its safety. This guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the current toxicological landscape related to Cassia species and a roadmap for the comprehensive safety assessment of this compound.

Acute Toxicity Profile of Cassia Species Extracts

Acute toxicity studies are fundamental in determining the potential for a substance to cause adverse effects shortly after a single dose. While no specific LD50 (lethal dose, 50%) values for this compound have been established, studies on various extracts from its plant sources provide initial safety insights. These studies suggest a generally low order of acute toxicity for the extracts.

| Test Substance | Animal Model | Route of Administration | Observed Effects / LD50 | Reference |

| Ethanol Extract of Cassia tora Seeds | Rat | Oral | Safe up to 2000 mg/kg over 13 weeks | [1][2] |

| Methanol Extract of Cassia tora Leaves | Rat | Oral | Safe up to 2000 mg/kg (acute) | [1] |

| Ethanol Extract of Cassia tora Leaves | Mouse | Oral | Safe up to 2000 mg/kg (acute) | [1] |

| Ethanol Extract of Cassia auriculata (whole plant) | Mouse | Oral | LD50 determined to be 2000 mg/kg | |

| Aqueous Leaf Extract of Cassia auriculata | Rat | Oral | No toxic signs up to 2000 mg/kg for 21 days |

Genotoxicity and Mutagenicity Assessment of Cassia Species Extracts

Genotoxicity assays are crucial for identifying substances that can damage genetic material, potentially leading to mutations and cancer. Studies on Cassia extracts have yielded mixed results, indicating that the genotoxic potential can be influenced by the specific plant part, the extraction solvent, and the concentration tested. Notably, some extracts have demonstrated protective (antigenotoxic) effects. A comprehensive genotoxicity assessment for this compound would be essential to clarify its specific profile.

| Test Substance | Assay Type | Test System | Results | Reference |

| Water Extract of Cassia tora | Antigenotoxicity Assay | Not specified | Showed antigenotoxic effects | |

| Cassia senna Leaf Extract | Chromosomal Aberration, Micronucleus | Allium cepa | Clastogenic and mutagenic at high concentrations | |

| Aqueous Extract of Cassia occidentalis | Chromosomal Aberration | Mouse | Not genotoxic; showed antimutagenic potential |

Standard Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of this compound would necessitate a series of standardized in vitro and in vivo studies. The following are detailed methodologies for key experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

Methodology:

-

Test Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure: The study proceeds in a stepwise manner, with the outcome of the first step determining the next. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested.

-

Endpoint: The test allows for the classification of the substance into a toxicity class and provides an estimate of the LD50.

References

Cassiaglycoside II: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaglycoside II, a naturally occurring glycoside, is a constituent of certain species within the Cassia genus, a group of plants with a long and rich history in traditional medicine systems across the globe. While specific research on this compound is still emerging, the well-documented pharmacological activities of Cassia extracts and related glycosidic compounds provide a strong foundation for understanding its potential therapeutic applications. This technical guide synthesizes the available information on this compound and its putative role in traditional medicine, supported by data from analogous compounds found in the Cassia genus. Due to the limited direct research on this compound's bioactivity, this report extrapolates its potential anti-inflammatory and antioxidant properties from studies on structurally related glycosides isolated from various Cassia species.

Chemical Structure

This compound has been isolated from Cassia abbreviata. Its structure was elucidated as 6-deglucopyranosyl-20-glucopyransoyl this compound.[1] The structural confirmation was achieved through spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Traditional Medicine Context

The Cassia genus, encompassing around 600 species, is a cornerstone of traditional medicine in regions like China and India.[2][3] Various parts of these plants, including the leaves, bark, pods, and flowers, are utilized to treat a wide array of ailments.[2][3] Traditional uses of Cassia species point towards potent anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties.[2][3] For instance, Cassia fistula has been traditionally used for skin diseases, inflammatory conditions, and rheumatism.[4] Similarly, Cassia tora is employed in Ayurvedic medicine for treating skin disorders, digestive issues, and inflammatory conditions.[5] While traditional texts do not mention this compound by its modern chemical name, the therapeutic effects attributed to Cassia preparations are likely due to a synergistic combination of their bioactive constituents, including a variety of glycosides.

Putative Pharmacological Role of this compound

Based on the pharmacological profile of glycosides isolated from various Cassia species, this compound is hypothesized to possess significant anti-inflammatory and antioxidant activities.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of numerous diseases. Glycosides from Cassia species have demonstrated notable anti-inflammatory effects. For example, extracts of Cassia fistula flowers have shown significant anti-inflammatory activity in experimental models. The leaf extract of Cassia fistula has also been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key indicator of anti-inflammatory potential.[6] The mechanism of action for many anti-inflammatory natural products involves the inhibition of pro-inflammatory mediators and signaling pathways. A common target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is plausible that this compound contributes to the anti-inflammatory effects of Cassia extracts by modulating such pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular damage and the development of various pathologies. Many glycosides isolated from Cassia species have exhibited potent antioxidant properties.

Quantitative data from studies on related Cassia-derived glycosides and extracts are summarized in the tables below.

Quantitative Data on the Bioactivity of Cassia-Derived Glycosides and Extracts

Table 1: Antioxidant Activity of Glycosides and Extracts from Cassia Species

| Source | Compound/Extract | Assay | Result (IC50 or % Inhibition) |

| Cassia tora Leaves | Luteolin-7-O-β-glucopyranoside | DPPH Radical Scavenging | Concentration-dependent activity |

| Cassia tora Leaves | Quercetin-3-O-β-d-glucuronide | Nitric Oxide Scavenging | Concentration-dependent activity |

| Cassia tora Leaves | Formononetin-7-O-β-D-Glucoside | Hydroxyl Radical Scavenging | Concentration-dependent activity |

| Cassia fistula Pods | Anthraquinone Glycoside Extract | Hydrogen Peroxide Scavenging | 70% inhibition at 100 mg/mL[7][8] |

| Cassia fistula Bark | Aqueous Extract (CFA) | DPPH Radical Scavenging | 50.13% inhibition[4] |

| Cassia fistula Bark | Methanolic Extract (CFM) | DPPH Radical Scavenging | 52.12% inhibition[4] |

| Cassia fistula Bark | Aqueous Extract (CFA) | Nitric Oxide Scavenging | 22.22% inhibition at 250 µg/mL[4] |

| Cassia fistula Bark | Methanolic Extract (CFM) | Nitric Oxide Scavenging | 47.92% inhibition at 250 µg/mL[4] |

| Cassia sieberiana Bark | Aqueous Extract | Anti-lipoxygenase Activity | IC50 = 13.04 ± 1.99 µg/mL[9] |

| Cassia sieberiana Leaves | Aqueous Extract | Anti-protease Activity | IC50 = 75.74 ± 1.07 µg/mL[9] |

Table 2: Anti-inflammatory Activity of Extracts from Cassia Species

| Source | Extract | Model | Dose | Result |

| Cassia fistula Flowers | Ethanolic Extract | Carrageenan-induced paw edema | 200 mg/kg | Significant reduction in paw volume |

| Cassia fistula Flowers | Aqueous Extract | Carrageenan-induced paw edema | 250 mg/kg | Significant reduction in paw volume |

| Cassia fistula Leaves | Methanolic Extract | LPS-induced RAW 264.7 macrophages | - | Inhibition of Nitric Oxide (NO) production[6] |

Experimental Protocols

Isolation and Purification of Glycosides from Cassia Species (General Protocol)

A generalized protocol for the isolation of glycosides from Cassia plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration.[5]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with glycosides are further purified using chromatographic techniques. This often involves column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.[5]

-

Structure Elucidation: The chemical structure of the isolated glycosides is determined using spectroscopic methods, including UV-Vis, FT-IR, 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), and mass spectrometry.[1]

In Vitro Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (around 517 nm). The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[4]

-

Nitric Oxide (NO) Scavenging Assay: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions are estimated using the Griess reagent. The absorbance of the chromophore formed during the diazotization of nitrite with sulphanilamide and subsequent coupling with N-(1-naphthyl)ethylenediamine is measured. The scavenging of nitric oxide by the test compound is determined by the decrease in absorbance.[4]

In Vitro Anti-inflammatory Activity Assay

-

Nitric Oxide (NO) Production in LPS-stimulated Macrophages: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of NO in the culture medium is measured using the Griess reagent. A reduction in NO levels compared to the LPS-treated control indicates anti-inflammatory activity.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized Anti-Inflammatory Mechanism of this compound.

Caption: General Experimental Workflow for Bioactive Glycoside Isolation.

Conclusion and Future Directions

This compound, a constituent of the medicinally important Cassia genus, represents a promising area for future pharmacological research. While direct evidence of its bioactivity is currently scarce, the extensive traditional use of Cassia species and the documented anti-inflammatory and antioxidant properties of related glycosides provide a strong rationale for further investigation. The data presented in this guide, extrapolated from analogous compounds, suggest that this compound likely contributes to the therapeutic effects of Cassia extracts.

Future research should focus on the targeted isolation of this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific mechanisms of action, particularly in relation to inflammatory signaling pathways such as NF-κB, and quantifying its antioxidant capacity are critical next steps. Such studies will be invaluable for validating the traditional uses of Cassia plants and could pave the way for the development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.

References

- 1. biochemistry.uonbi.ac.ke [biochemistry.uonbi.ac.ke]

- 2. A Review of Flavonoids from Cassia Species and their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. Antioxidant Activity and In-Silico Study of Anthraquinone Glycosides Extracted from Cassia Fistula Against the Main Protease (7BUY) In SARS-COV2 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of the Antioxidant and Anti-inflammatory Potential of Cassia sieberiana DC and Piliostigma thonningii (Schumach.) Milne-Redh, Traditionally Used in the Treatment of Hepatitis in the Hauts-Bassins Region of Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cassiaglycoside II

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cassiaglycoside II in plant materials or finished products. While specific validated methods for this compound are not widely published, this protocol is adapted from robust, validated HPLC methods for structurally similar compounds, such as Sennoside A and Sennoside B, which are also derived from Cassia species.[1][2][3][4][5] The method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible approach for the determination of this compound. This application note includes a detailed experimental protocol, sample preparation guidelines, and typical method validation parameters.

1. Introduction

This compound is a compound of interest found in various species of the Cassia genus, plants that have a long history of use in traditional medicine. Accurate and precise quantification of this glycoside is essential for quality control, standardization of herbal extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and specificity. This protocol describes a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound.

2. Experimental Protocol

2.1. Materials and Reagents

-

Reference Standard: this compound (purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (deionized and double distilled)

-

Acids: Acetic acid or Phosphoric acid (analytical grade)

-

Filters: 0.45 µm syringe filters (for sample and mobile phase filtration)

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Quaternary or Binary Gradient Pump

-

Autosampler or Manual Injector

-

Column Thermostat

-

Photodiode Array (PDA) or UV-Vis Detector

2.3. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions, which are based on methods developed for related sennosides. Optimization may be required for specific applications.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Stationary Phase (Column) | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Phosphoric Acid or 1% Acetic Acid) |

| Example Gradient: Start with 20% Acetonitrile, ramp to 80% over 15 minutes. | |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | 270 nm or 380 nm (scan for optimal wavelength for this compound) |

| Injection Volume | 10 - 20 µL |

| Run Time | Approximately 20 minutes |

2.4. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the aqueous phase by adding the specified amount of acid to HPLC-grade water (e.g., 1 mL of phosphoric acid to 1 L of water). Filter through a 0.45 µm membrane filter and degas before use. The organic phase (Acetonitrile) should also be filtered and degassed.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase or diluent. These will be used to construct the calibration curve.

2.5. Sample Preparation (from Plant Material)

-

Grinding: Grind the dried plant material (e.g., Cassia leaves or pods) to a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 25 mL of an appropriate extraction solvent (e.g., 70% methanol in water).

-

Sonication/Reflux: Extract the sample using ultrasonication for 30 minutes or reflux for 1 hour.

-

Centrifugation & Dilution: Allow the mixture to cool, then centrifuge at 3000 rpm for 10 minutes. Collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. Method Validation Parameters

The proposed method should be validated according to ICH guidelines. The following table presents typical performance data from validated methods for related sennosides, which can be used as a benchmark.

Table 2: Typical Method Validation Parameters for Related Sennosides

| Parameter | Typical Range/Value | Reference |

| Linearity Range (µg/mL) | 0.98 - 62.5 | |

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Limit of Detection (LOD) (µg/mL) | 0.002 - 0.011 | |

| Limit of Quantification (LOQ) (µg/mL) | 0.008 - 0.034 | |

| Accuracy (% Recovery) | 97 - 102% | |

| Precision (RSD %) | < 2% |

4. Experimental Workflow and Visualization

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

The proposed RP-HPLC method provides a robust framework for the reliable quantification of this compound. By adapting established methodologies for similar compounds, this protocol offers a strong starting point for researchers. It is crucial that the method is fully validated in the specific laboratory environment and for the intended sample matrix to ensure accurate and precise results for quality control and research applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. acgpubs.org [acgpubs.org]

- 3. Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS | Current Research on Biosciences and Biotechnology [crbb-journal.com]

- 4. researchgate.net [researchgate.net]

- 5. staff.cimap.res.in [staff.cimap.res.in]

Standard Operating Procedure for Cassiaglycoside II Extraction and Purification

Application Note AP001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cassiaglycoside II is a bioactive glycoside found in plants of the Cassia genus, such as Cassia abbreviata.[1] Glycosides from Cassia species, particularly anthraquinone (B42736) glycosides and related compounds, are known for a wide range of pharmacological activities and are of significant interest in drug discovery and development.[2][3][4] This document provides detailed protocols for the extraction and purification of this compound, designed to yield a high-purity compound suitable for analytical and biological studies. The procedure involves an initial solvent extraction from the plant matrix, followed by a multi-step purification process utilizing macroporous resin chromatography and preparative high-performance liquid chromatography (prep-HPLC).

Overall Experimental Workflow

The process begins with the preparation of the raw plant material, followed by extraction to create a crude extract. This extract is then subjected to a two-stage purification process to isolate this compound with high purity.

Caption: Overall workflow for this compound extraction and purification.

Part 1: Extraction Methodologies

The first critical step is to efficiently extract the target glycosides from the dried and powdered plant material. Both conventional and modern green extraction techniques are presented.

Experimental Protocols for Extraction

Protocol 1A: Conventional Reflux Extraction

This method uses heat and solvent to extract compounds over several hours.

-

Preparation: Weigh 100 g of dried, powdered plant material.

-

Extraction: Place the powder in a 2 L round-bottom flask and add 1 L of 70% ethanol (B145695) (1:10 solid-to-liquid ratio).[5]

-

Reflux: Connect a reflux condenser and heat the mixture to boiling (approximately 80-85°C). Maintain a gentle reflux for 2 hours.

-

Filtration: After cooling to room temperature, filter the mixture through muslin cloth followed by Whatman No. 1 filter paper.

-

Re-extraction: Transfer the plant residue back to the flask and repeat the reflux extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Protocol 1B: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to enhance extraction efficiency, significantly reducing time and solvent consumption.

-

Preparation: Weigh 100 g of dried, powdered plant material.

-

Extraction: Place the powder in a 2 L beaker and add 1 L of 70% ethanol.

-

Sonication: Immerse the probe of a high-power ultrasonic processor into the slurry. Perform sonication at a set power (e.g., 200 W) and frequency (e.g., 20 kHz) for 40 minutes. Maintain the temperature below 50°C using a cooling water bath.

-

Filtration: Filter the mixture through muslin cloth and then Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Comparison of Extraction Parameters

The choice of extraction method can impact yield, time, and energy consumption. The following table summarizes typical parameters for extracting glycosides and related compounds from Cassia species.

| Parameter | Reflux Extraction | Ultrasound-Assisted Extraction (UAE) |

| Plant Material | Dried, powdered leaves/bark | Dried, powdered leaves/bark |

| Solvent | 60-80% Ethanol or Methanol (B129727) | 70% Ethanol |

| Solid-to-Liquid Ratio | 1:10 to 1:20 (g/mL) | 1:10 to 1:40 (g/mL) |

| Temperature | 70-85°C | 40-60°C |

| Extraction Time | 2-4 hours (repeated 2-3 times) | 30-60 minutes |

| Typical Yield | Method-dependent | Generally higher than reflux |

Part 2: Purification Methodologies

A multi-step purification strategy is required to isolate this compound from the complex crude extract. An initial cleanup with macroporous resin removes highly polar and non-polar impurities, followed by high-resolution preparative HPLC for final polishing.

Caption: Multi-step purification logic for this compound.

Experimental Protocols for Purification

Protocol 2A: Macroporous Resin Chromatography (Enrichment)

This step enriches the glycoside fraction by removing unwanted compounds. D101 or a similar non-polar resin is effective for this purpose.

-

Resin Preparation: Swell D101 macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol remains. Pack the resin into a glass column (e.g., 5 cm diameter, 50 cm length).

-

Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it at a flow rate of 2 BV/h.

-

Sample Loading: Dissolve the dried crude extract in deionized water to a concentration of approximately 50 mg/mL. Centrifuge to remove any insoluble material. Load the supernatant onto the equilibrated column at a flow rate of 2 BV/h.

-

Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities like sugars and salts.

-

Elution: Elute the column with a stepwise gradient of ethanol.

-

First, elute with 2 BV of 20% ethanol.

-

Next, elute with 5-8 BV of 40% ethanol; this fraction typically contains the target glycosides.

-

-

Collection & Concentration: Collect the 40% ethanol fraction and concentrate it to dryness using a rotary evaporator. This yields the enriched glycoside fraction.

Protocol 2B: Preparative HPLC (Final Purification)

Prep-HPLC provides the high resolution needed to separate this compound from other structurally similar glycosides.

-

Sample Preparation: Dissolve the enriched glycoside fraction in methanol (chromatographic grade) to a concentration of 50-100 mg/mL. Filter through a 0.45 µm syringe filter.

-

System Setup: Use a preparative HPLC system equipped with a C18 column (e.g., 20 mm x 250 mm, 10 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Chromatography:

-

Equilibrate the column with 95% A and 5% B.

-

Inject the sample onto the column.

-

Run a linear gradient elution, for example: 5% to 40% B over 40 minutes.

-

Set the flow rate to 10-15 mL/min.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

-

-

Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity (>98%). Combine pure fractions and evaporate the solvent to obtain the final product.

Summary of Purification Parameters

The following table summarizes typical parameters for the purification of glycosides.

| Parameter | Macroporous Resin Chromatography | Preparative HPLC |

| Stationary Phase | D101 or X-5 non-polar resin | Reversed-Phase C18 |

| Column Dimensions | Scalable (e.g., 5 x 50 cm) | e.g., 20 x 250 mm |

| Loading Solvent | Deionized Water | Methanol |

| Wash Solvent | Deionized Water | N/A |

| Elution Solvent(s) | Stepwise gradient: 20-40% Ethanol | Gradient: Water (0.1% Formic Acid) & Acetonitrile |

| Flow Rate | 2-4 Bed Volumes/hour | 10-20 mL/min |

| Purity Achieved | Enriched Fraction | >98% |

References

- 1. biochemistry.uonbi.ac.ke [biochemistry.uonbi.ac.ke]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. ijres.org [ijres.org]